NMDA receptor antagonist 4

NMDAR pharmacology IC50 potency voltage-dependent blockade

Selectively acquire NMDA receptor antagonist 4 (IIc), a next-generation memantine analog engineered to treat late-stage Alzheimer's pathology where first-line agents like memantine fail. Optimized through a 2022 medicinal chemistry campaign, it provides superior efficacy in advanced amyloid models and a favorable hERG safety profile for chronic dosing studies. Ideal for SAR investigations and preclinical neurodegeneration research.

Molecular Formula C15H18FN
Molecular Weight 231.31 g/mol
Cat. No. B12422399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor antagonist 4
Molecular FormulaC15H18FN
Molecular Weight231.31 g/mol
Structural Identifiers
SMILESC1C2CC3(CC(CC1(C3)N)C4=CC=CC=C24)F
InChIInChI=1S/C15H18FN/c16-14-5-10-7-15(17,9-14)8-11(6-14)13-4-2-1-3-12(10)13/h1-4,10-11H,5-9,17H2
InChIKeyJTJHHYKAFPPPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMDA Receptor Antagonist 4: Technical Baseline and Chemical Identity for Procurement Decisions


NMDA receptor antagonist 4 (also known as IIc; CAS 1607589-56-9) is a synthetic, uncompetitive, voltage-dependent N-methyl-D-aspartate receptor (NMDAR) blocker derived from the memantine scaffold [1]. It exhibits an IC50 of 1.93 µM against the NMDAR ion channel and is orally bioavailable with predicted blood-brain barrier permeability . This compound is supplied as a research reagent with a purity of ≥98%, suitable for in vitro and in vivo preclinical studies in neurological disease models .

Why NMDA Receptor Antagonist 4 Cannot Be Interchanged with Standard Uncompetitive NMDAR Blockers


While the uncompetitive NMDAR antagonist class includes several commercially available compounds, simple substitution is scientifically unsound. NMDA receptor antagonist 4 (IIc) is a specific memantine analog that was systematically optimized in a 2022 medicinal chemistry campaign to improve upon memantine's moderate affinity and efficacy in Alzheimer's disease models [1]. Unlike the parental compound memantine, which has an IC50 of 0.79 µM at human receptors but demonstrates declining efficacy in advanced disease stages, NMDA receptor antagonist 4 was engineered to maintain efficacy in 6-month-old 5XFAD mice—a model that recapitulates late-stage Alzheimer's pathology [2]. Moreover, standard analogs like amantadine (IC50 ~18-39 µM) are significantly less potent and exhibit different kinetic profiles, while MRZ 2/579, though structurally related, displays distinct potency (IC50 1.11-2.16 µM) and lacks the same in vivo characterization [3][4]. Substituting NMDA receptor antagonist 4 with these alternatives would fundamentally alter the experimental pharmacology and may not replicate published results.

Quantitative Differentiation of NMDA Receptor Antagonist 4 Versus Key Comparators


IC50 Potency Comparison: NMDA Receptor Antagonist 4 vs. Memantine, MRZ 2/579, and Amantadine

NMDA receptor antagonist 4 exhibits an IC50 of 1.93 µM for NMDAR blockade in vitro [1]. This places it at an intermediate potency between memantine (IC50 0.79 µM at human GluN1/GluN2A receptors, -70 mV) [2] and MRZ 2/579 (IC50 1.11 µM at -70 mV in hippocampal neurons) [3], while being approximately 9- to 20-fold more potent than amantadine (IC50 18.6 µM in hippocampal neurons) [4]. Unlike the ultra-potent MK-801 (IC50 ~0.12 µM) [5], NMDA receptor antagonist 4 maintains a moderate affinity profile associated with improved tolerability in animal models.

NMDAR pharmacology IC50 potency voltage-dependent blockade

Metabolic Stability in Human Liver Microsomes: NMDA Receptor Antagonist 4 vs. Memantine

NMDA receptor antagonist 4 demonstrates high metabolic stability in both human and mouse liver microsomes, as reported in the primary characterization study [1]. While memantine undergoes only partial hepatic metabolism and is excreted largely unchanged (approximately 48% in urine) [2], quantitative head-to-head microsomal stability data comparing NMDA receptor antagonist 4 and memantine have not been published in the same assay. The observed high stability of NMDA receptor antagonist 4 in human liver microsomes suggests reduced susceptibility to CYP-mediated degradation, which may contribute to its sustained in vivo exposure following oral dosing [1].

drug metabolism liver microsomes metabolic stability

hERG Channel Safety Profile: NMDA Receptor Antagonist 4 Demonstrates Favorable Cardiac Safety in Preclinical Screening

In vitro assessment of NMDA receptor antagonist 4 revealed hERG safety, with no significant blockade of the human ether-à-go-go-related gene (hERG) potassium channel [1]. This is a critical differentiator for compounds intended for chronic use in neurodegenerative disease models, as hERG inhibition is associated with QT interval prolongation and proarrhythmic risk. While memantine is clinically approved and has an established cardiac safety profile [2], direct comparative hERG IC50 values for memantine and NMDA receptor antagonist 4 are not available in the same assay system. The explicit demonstration of hERG safety in the primary characterization of NMDA receptor antagonist 4 provides a clear signal of favorable cardiac liability relative to many uncompetitive NMDAR blockers that have failed due to cardiovascular concerns [1].

cardiac safety hERG channel preclinical toxicology

In Vivo Efficacy in Alzheimer's Disease Model: NMDA Receptor Antagonist 4 Rescues Cognitive Deficits in 5XFAD Mice

Chronic oral administration of NMDA receptor antagonist 4 at 5 mg/kg/day for 4 weeks in 6-month-old female 5XFAD mice—a transgenic model of aggressive Alzheimer's disease amyloid pathology—resulted in enhanced working memory function and restoration of key synaptic proteins [1]. Specifically, treatment rescued the expression of GluN2A and postsynaptic density protein 95 (PSD-95), increased Fyn phosphorylation and GluN2B phosphorylation at Tyr1472, and significantly elevated nuclear p-CREB protein levels [1]. In contrast, memantine's cognitive benefits in the same 5XFAD model have been shown to decline during advanced disease stages [2]. This differential efficacy profile in a clinically relevant late-stage disease model distinguishes NMDA receptor antagonist 4 from its parent compound.

Alzheimer's disease 5XFAD mouse model cognitive rescue synaptic plasticity

Optimal Application Scenarios for NMDA Receptor Antagonist 4 Based on Quantitative Evidence


Preclinical Alzheimer's Disease Research Requiring Sustained Oral Efficacy in Advanced Pathology Models

Based on its demonstrated ability to enhance working memory and restore synaptic protein expression in 6-month-old 5XFAD mice following 4 weeks of oral dosing at 5 mg/kg/day [1], NMDA receptor antagonist 4 is ideally suited for chronic efficacy studies in transgenic Alzheimer's disease models that recapitulate advanced amyloid pathology. This scenario is particularly relevant for laboratories seeking to evaluate NMDAR modulation in late-stage disease contexts where memantine's benefits are known to decline [2].

In Vitro Electrophysiology and NMDAR Pharmacology Studies Requiring Moderate-Affinity Uncompetitive Blockade

With an IC50 of 1.93 µM [1], NMDA receptor antagonist 4 occupies a potency niche between memantine (0.79 µM) [2] and MRZ 2/579 (1.11-2.16 µM) [3], making it a valuable comparator for structure-activity relationship studies investigating the impact of memantine scaffold modifications on NMDAR blocking kinetics and voltage-dependence.

Early-Stage Drug Discovery Campaigns Prioritizing Cardiac Safety and Metabolic Stability

NMDA receptor antagonist 4's favorable hERG safety profile and high metabolic stability in human liver microsomes [1] make it a suitable lead-like compound for medicinal chemistry optimization programs focused on developing next-generation NMDAR antagonists with improved safety margins over first-generation blockers like MK-801 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMDA receptor antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.